2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2092101-14-7

Cat. No.: VC3154804

Molecular Formula: C11H11ClFN3

Molecular Weight: 239.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092101-14-7 |

|---|---|

| Molecular Formula | C11H11ClFN3 |

| Molecular Weight | 239.67 g/mol |

| IUPAC Name | 2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2 |

| Standard InChI Key | LSBNPHZGKGSCST-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF |

| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF |

Introduction

Chemical Identity and Properties

Basic Identification

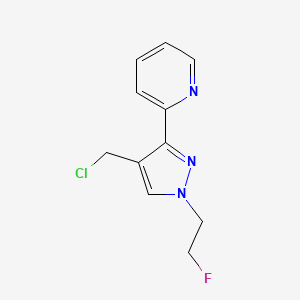

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound with considerable structural complexity. The compound is registered with CAS number 2092101-14-7 and possesses a molecular formula of C11H11ClFN3. This molecule sits at the intersection of pyridine and pyrazole chemistry, with additional functionalization that enhances its reactivity profile and potential applications in pharmaceutical research.

Physical and Chemical Characteristics

The compound has a molecular weight of 239.67 g/mol, making it a relatively small molecule suitable for potential drug development considerations. Its structure contains three nitrogen atoms distributed between the pyridine and pyrazole rings, along with chlorine and fluorine atoms that contribute to its distinctive reactivity profile. The presence of these halogens significantly influences the compound's physical properties, including solubility, lipophilicity, and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 2092101-14-7 |

| Molecular Formula | C11H11ClFN3 |

| Molecular Weight | 239.67 g/mol |

| IUPAC Name | 2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2 |

| Standard InChIKey | LSBNPHZGKGSCST-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF |

| PubChem Compound | 121213381 |

Structural Analysis

Key Structural Features

The molecule presents several noteworthy structural features that define its chemical behavior. At its core, the compound contains a pyridine ring directly connected to a pyrazole heterocycle at the 3-position of the pyrazole. The pyrazole ring carries two key substituents: a chloromethyl group at the 4-position and a 2-fluoroethyl group attached to the N1 nitrogen. This arrangement creates an electron-rich system with multiple potential interaction sites for biological targets.

Structural Comparison with Related Compounds

The structural framework of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine shares similarities with other pyrazole-pyridine derivatives that have demonstrated significant biological activities. Compounds with similar heterocyclic cores have been investigated for various pharmacological applications, particularly as kinase inhibitors and modulators of protein-protein interactions.

While our target compound features a chloromethyl group at the 4-position of the pyrazole, related compounds such as [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine (CAS 1855911-20-4) incorporate an amine functionality instead . This structural variation significantly alters the chemical reactivity and potential biological interactions, highlighting how subtle modifications to the pyrazole-pyridine scaffold can produce compounds with diverse properties.

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical reactivity of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is largely determined by its functional groups. The chloromethyl group is particularly significant as it can act as an alkylating agent, capable of forming covalent bonds with nucleophilic centers in biological molecules. This property suggests potential applications in targeted covalent inhibitor development, where specific protein residues can be alkylated to achieve potent and selective biological activity.

The fluoroethyl substituent on the pyrazole nitrogen contributes to the compound's metabolic stability and lipophilicity. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties and enhance binding interactions through hydrogen bonding and dipole interactions.

Biological Activities and Applications

Structure-Activity Relationships

Comparison with related compounds suggests that:

-

The pyrazole-pyridine core is essential for basic biological activity

-

The chloromethyl group likely contributes to covalent binding potential

-

The fluoroethyl substituent may enhance metabolic stability and membrane permeability

Research Applications

Beyond potential therapeutic applications, 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine may serve as a valuable building block in chemical library synthesis and medicinal chemistry exploration. The presence of reactive functional groups makes it suitable for further derivatization, allowing chemists to generate diverse compound collections for biological screening.

The compound may also find utility as a chemical probe for investigating biological systems, particularly where covalent labeling of specific protein residues can provide insight into protein function or structure. The fluorine atom could potentially be exploited for 19F NMR studies or replaced with 18F for potential applications in positron emission tomography (PET) imaging.

Future Research Directions

Structural Modifications

Future research on 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine might explore systematic structural modifications to develop structure-activity relationships. Potential modifications could include:

-

Variation of the halogen in the chloromethyl group

-

Alteration of the fluoroethyl chain length or introduction of additional fluorine atoms

-

Substitution on the pyridine ring to modulate electronic properties

-

Investigation of isomeric forms with different connectivity patterns

Biological Evaluation

Comprehensive biological evaluation of the compound would be valuable to establish its pharmacological profile. Screening against various biological targets, particularly those known to interact with pyrazole and pyridine derivatives, could reveal unexpected activities. Given its structural features, investigation of kinase inhibition, anti-inflammatory activity, and antimicrobial properties would be logical starting points.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume